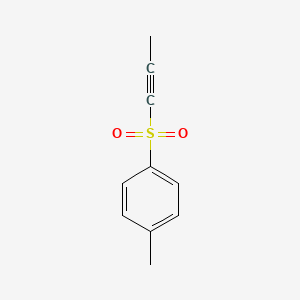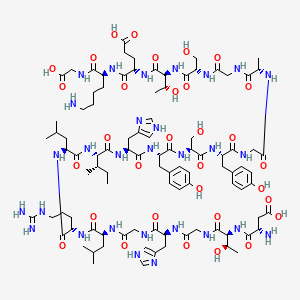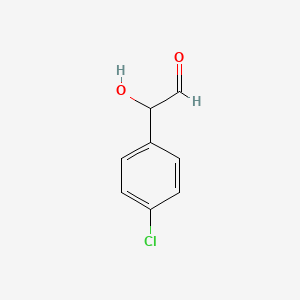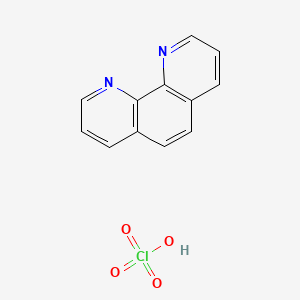
1,10-Phenanthroline, monoperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Phenanthroline perchlorate is a coordination compound derived from 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry. The perchlorate anion serves as a counterion in this compound, contributing to its overall stability and solubility in various solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline can be synthesized through several methods, including the Skraup reaction, Friedlander synthesis, and Doebner-Von Miller reaction. The Skraup reaction involves the cyclization of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent . The Friedlander synthesis uses 2-aminobenzaldehyde and a ketone or aldehyde under acidic conditions . The Doebner-Von Miller reaction involves the condensation of an aromatic aldehyde with an amine and a β-ketoester .
Industrial Production Methods: In industrial settings, the synthesis of 1,10-phenanthroline often employs the Skraup reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum selectivity and yield, with deep eutectic solvents being used as catalysts to replace traditional sulfuric acid and hydrochloric acid .
Análisis De Reacciones Químicas
Types of Reactions: 1,10-Phenanthroline perchlorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,10-phenanthroline-5,6-dione.
Reduction: It can be reduced to form 1,10-phenanthroline-5,6-diol.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: 1,10-Phenanthroline-5,6-dione.
Reduction: 1,10-Phenanthroline-5,6-diol.
Substitution: Halogenated derivatives of 1,10-phenanthroline.
Aplicaciones Científicas De Investigación
1,10-Phenanthroline perchlorate has a wide range of applications in scientific research:
Mecanismo De Acción
1,10-Phenanthroline perchlorate exerts its effects primarily through chelation of metal ions. By binding to metal ions, it inhibits the activity of metallopeptidases, leading to the formation of inactive apoenzymes . This mechanism is particularly effective against zinc metallopeptidases, although it has a lower affinity for calcium metallopeptidases . In cancer cells, it induces DNA damage and apoptosis through the generation of reactive oxygen species and disruption of cellular processes .
Comparación Con Compuestos Similares
2,2’-Bipyridine: Similar to 1,10-phenanthroline, 2,2’-bipyridine is a bidentate ligand that forms stable complexes with metal ions.
Uniqueness: 1,10-Phenanthroline perchlorate is unique due to its strong chelating ability and versatility in forming complexes with a wide range of metal ions. Its ability to inhibit metallopeptidases and induce DNA damage in cancer cells further distinguishes it from similar compounds .
Propiedades
Número CAS |
21532-74-1 |
|---|---|
Fórmula molecular |
C12H9ClN2O4 |
Peso molecular |
280.66 g/mol |
Nombre IUPAC |
perchloric acid;1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.ClHO4/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3,4)5/h1-8H;(H,2,3,4,5) |
Clave InChI |
YWCGYBWTNQEUGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.OCl(=O)(=O)=O |
Números CAS relacionados |
66-71-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


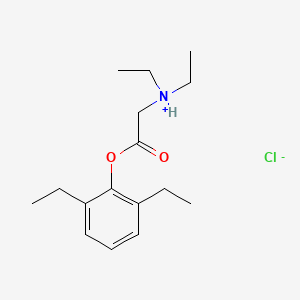
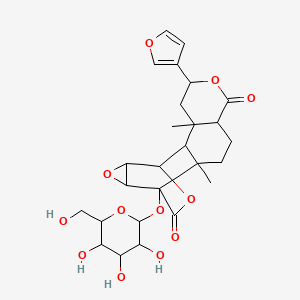
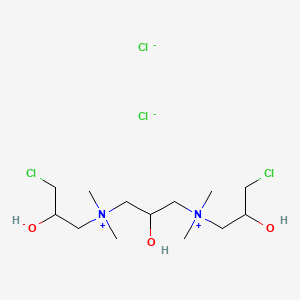
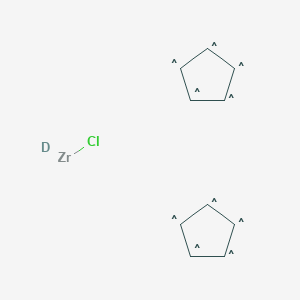
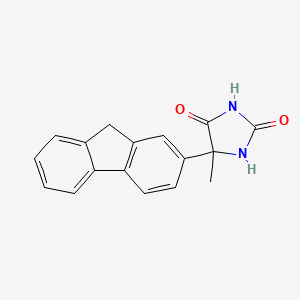
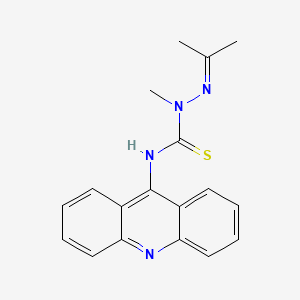
![Furazano[3,4-b]pyrazin-5-ol, 6-amino-](/img/structure/B13739711.png)

![4-amino-1H-pyrazolo[3,4-d][1,3]thiazine-6-thione](/img/structure/B13739719.png)
